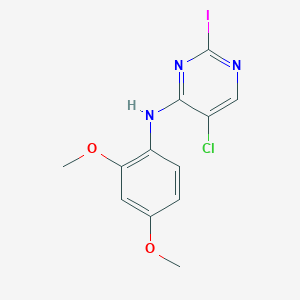

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClIN3O2/c1-18-7-3-4-9(10(5-7)19-2)16-11-8(13)6-15-12(14)17-11/h3-6H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBWCKXNJIPIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC=C2Cl)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191134 | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-63-3 | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation of Pyrimidine Core

The starting pyrimidine core is often synthesized or procured with appropriate functional groups allowing selective halogenation.

Chlorination at C-5: This is commonly achieved by treating the pyrimidine precursor with chlorine sources such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination or ring degradation.

Iodination at C-2: Iodination is typically performed using iodine or iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of catalysts or bases to direct the substitution specifically at the 2-position.

Reaction conditions often include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium carbonate or potassium carbonate to facilitate halogenation and neutralize acidic by-products.

Amination with 2,4-Dimethoxyaniline

The amination step involves substitution of the halogen at the 4-position of the pyrimidine ring with the 2,4-dimethoxyphenyl amine group.

- This nucleophilic aromatic substitution generally requires heating the halogenated pyrimidine intermediate with 2,4-dimethoxyaniline in a polar solvent such as DMF or ethanol.

- Catalysts or bases may be added to promote the reaction, such as triethylamine or potassium carbonate.

- Reaction temperatures range from 60°C to reflux conditions depending on the reactivity of the halogenated intermediate.

This step is critical for ensuring high regioselectivity and yield of the desired amine-substituted pyrimidine.

Representative Synthetic Route

| Step | Reagents/Conditions | Description | Expected Yield (%) |

|---|---|---|---|

| 1 | Pyrimidine precursor + NCS or SO2Cl2, DMF, 0-25°C | Selective chlorination at C-5 | 80-90 |

| 2 | Chlorinated intermediate + NIS or I2/ICl, base, THF, RT | Iodination at C-2 | 75-85 |

| 3 | 2,4-Dimethoxyaniline + halogenated pyrimidine, base, DMF, 60-100°C | Nucleophilic aromatic substitution at C-4 | 70-85 |

Research Findings and Optimization

- The use of N-iodosuccinimide (NIS) for iodination provides better regioselectivity and milder reaction conditions compared to elemental iodine, minimizing side reactions and improving overall yield.

- Employing potassium carbonate as a base in the amination step enhances nucleophilicity of the amine and facilitates cleaner substitution, reducing by-products.

- Solvent choice critically affects reaction rates and purity; dimethylformamide (DMF) is preferred for its high polarity and ability to dissolve both organic and inorganic reagents effectively.

- Reaction temperature optimization is crucial: too high temperatures may cause decomposition, while too low temperatures result in incomplete substitution.

- Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques to isolate the pure compound.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Chlorination agent | N-chlorosuccinimide (NCS) | Controlled addition to avoid over-chlorination |

| Iodination agent | N-iodosuccinimide (NIS) | Provides regioselectivity and mild conditions |

| Base for halogenation | Potassium carbonate (K2CO3) | Neutralizes acid by-products |

| Amination solvent | Dimethylformamide (DMF) | High polarity, good solubility |

| Amination temperature | 60-100°C | Balance between reaction rate and stability |

| Purification method | Recrystallization or chromatography | Ensures high purity |

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or iodo groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine

This compound is a synthetic organic compound belonging to the pyrimidine derivatives class. It has a unique iodopyrimidinyl group, giving it distinct chemical reactivity and potential biological activity. The molecular formula of the compound is C₁₂H₁₁ClIN₃O₂ and its molecular weight is 391.590 g/mol.

Applications

This compound is used in several scientific research applications:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: It is used to study biological pathways and interactions because of its potential bioactivity.

- Medicine: Research on its pharmacological properties may reveal potential therapeutic uses.

- Industry: It can be used to develop new materials or as an intermediate in producing pharmaceuticals.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation: Oxidation using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Reduction: Reduction using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution: Participating in nucleophilic substitution reactions, where the chloro or iodo groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

The biological activity of this compound may involve interactions with specific molecular targets like enzymes or receptors, modulating their activity and affecting biochemical pathways.

Recent studies have shown that pyrimidine derivatives, including compounds structurally related to this compound, have anti-inflammatory potential. Certain derivatives significantly inhibited cyclooxygenase-2 (COX-2) activity, with IC₅₀ values comparable to celecoxib, an established anti-inflammatory drug. Structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance anti-inflammatory effects.

Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | IC₅₀ (μmol) | Reference Drug | Reference IC₅₀ (μmol) |

|---|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Chlorine at C5 is common in kinase inhibitors (e.g., ), but iodine’s larger atomic radius may alter binding pocket compatibility .

Aryl Substituents: The 2,4-dimethoxyphenyl group provides electron-donating methoxy groups, improving solubility and enabling hydrogen bonding with target proteins. This contrasts with the electron-withdrawing 4-fluorophenyl group in , which may reduce basicity .

Conformational Effects :

Actividad Biológica

5-Chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁ClIN₃O₂

- Molecular Weight : 391.590 g/mol

The compound features a pyrimidine core with a chloro and iodo substituent, which contributes to its unique chemical reactivity and potential biological interactions .

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular interactions and pathways involved .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds structurally related to this compound. For instance, certain derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) indicates that modifications in the substituents can enhance anti-inflammatory effects.

| Compound | IC₅₀ (μmol) | Reference Drug | Reference IC₅₀ (μmol) |

|---|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Cytotoxicity Studies

Cytotoxic evaluations have been conducted on various pyrimidine derivatives, including those related to our compound of interest. These studies often utilize human tumor cell lines to assess selective toxicity. For example, some derivatives demonstrated notable cytotoxicity against leukemia cell lines . The findings suggest that structural modifications can significantly impact the cytotoxic profile of these compounds.

Case Studies and Research Findings

- In Vitro Studies : A study examining the anti-inflammatory effects of substituted pyrimidines found that specific compounds exhibited stronger inhibitory effects on COX-2 than COX-1 enzymes in vitro. This highlights the potential therapeutic applications of such compounds in inflammatory diseases .

- Animal Models : Research involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives possess anti-inflammatory properties comparable to indomethacin, a widely used anti-inflammatory drug . The effective doses (ED₅₀) were calculated for these compounds, showing promise for further development.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions that introduce the iodo group into the pyrimidine core . Understanding these synthetic routes is crucial for optimizing yields and enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-N-(2,4-dimethoxyphenyl)-2-iodopyrimidin-4-amine, and what intermediates are critical?

The synthesis typically involves halogenation and substitution reactions on a pyrimidine core. Key intermediates include iodinated pyrimidines and methoxy-substituted aniline derivatives. For example, analogous compounds are synthesized via nucleophilic aromatic substitution using iodine sources (e.g., N-iodosuccinimide) at the pyrimidine C2 position . Methoxy groups on the phenyl ring are introduced via alkoxylation of halogenated precursors under basic conditions . Reaction optimization often requires anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid dehalogenation .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation . Structural validation employs single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidine-amine scaffold) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm substitution patterns, such as the presence of iodinated and methoxy groups .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

Initial screens include antimicrobial assays (e.g., MIC against Staphylococcus aureus or Candida albicans) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) . Pyrimidine derivatives often target enzymes like dihydrofolate reductase (DHFR) or heat shock proteins (HSP90), which can be validated via enzyme inhibition assays .

Advanced Research Questions

Q. How do substitutions at the pyrimidine C2 and C5 positions influence biological activity, and how can contradictory data be resolved?

The iodine atom at C2 enhances steric bulk and electrophilicity, potentially improving target binding but reducing solubility. Chlorine at C5 may increase metabolic stability. Contradictory activity data (e.g., high in vitro vs. low in vivo efficacy) often arise from pharmacokinetic limitations. Resolution requires pharmacokinetic profiling (e.g., logP, plasma stability) and prodrug strategies . Computational docking studies (e.g., AutoDock Vina) can rationalize substituent effects on target binding .

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

Yield optimization focuses on:

- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvent systems : Polar aprotic solvents (e.g., THF/DMF mixtures) to enhance intermediate solubility .

- Temperature control : Gradual heating (40–60°C) to minimize side reactions during iodination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

X-ray crystallography provides definitive evidence of dihedral angles and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds in similar pyrimidines enforce planar conformations critical for target binding . Discrepancies between computational (DFT) and experimental bond lengths can be reconciled by refining torsional parameters in molecular dynamics simulations .

Q. What mechanistic insights explain its potential as a HSP90 inhibitor, and how does this compare to known analogs?

Pyrimidine-4-amine derivatives disrupt HSP90’s ATP-binding domain via competitive inhibition, analogous to geldanamycin derivatives. The iodine and methoxy groups may enhance hydrophobic interactions with the ATP-binding pocket, as seen in co-crystal structures of related compounds . Comparative studies with 5-chloro-N-(4-methoxyphenyl) analogs show that 2,4-dimethoxy substitution improves binding affinity by 2–3 fold, likely due to increased π-stacking with Phe138 .

Methodological Notes

- Synthetic Protocols : Prioritize inert atmospheres (N/Ar) to prevent oxidation of iodine substituents .

- Analytical Cross-Validation : Combine XRD with DFT calculations (e.g., Gaussian 09) to validate electronic properties .

- Biological Assays : Use isogenic cell lines (e.g., HSP90-overexpressing vs. knockout) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.